molecular formula C17H14N2O5S B2654242 N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-methylsulfonylbenzamide CAS No. 896293-29-1

N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-methylsulfonylbenzamide

Cat. No.: B2654242
CAS No.: 896293-29-1
M. Wt: 358.37
InChI Key: OTIRNULZHCFWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-methylsulfonylbenzamide” would depend on its functional groups . Without specific information, it’s difficult to provide a detailed chemical reactions analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its molecular structure . These might include its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, structurally related to N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-methylsulfonylbenzamide, have shown potential as selective class III agents for cardiac electrophysiological activity. These compounds, through modification of their core structure, exhibit comparable potency to sematilide, a clinically trialed class III agent, indicating their viability in modifying electrophysiological properties in cardiac Purkinje fibers (Morgan et al., 1990).

Antibacterial Applications

A series of derivatives incorporating the sulfamoyl moiety, related to the core structure of this compound, have been synthesized and evaluated for antibacterial properties. One study found that specific derivatives exhibited the lowest minimum inhibitory concentration (MIC) values against Proteus vulgaris, showcasing their potential in antibacterial applications (Ravichandiran et al., 2015).

Antimicrobial and Antifungal Properties

Compounds bearing a sulfonamide moiety, related to this compound, have been synthesized and tested for antimicrobial and antifungal efficacy. Preliminary results from these studies indicate some of the newly synthesized compounds exhibit promising activities, suggesting their potential use as antimicrobial agents (Darwish et al., 2014).

Mechanism of Action

The mechanism of action of “N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-methylsulfonylbenzamide” would depend on its intended use. For example, if it’s a drug, its mechanism of action would involve interaction with biological targets.

Safety and Hazards

The safety and hazards associated with “N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-methylsulfonylbenzamide” would depend on its physical and chemical properties . These might include its toxicity, flammability, and environmental impact .

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-19-16(21)12-7-4-8-13(14(12)17(19)22)18-15(20)10-5-3-6-11(9-10)25(2,23)24/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIRNULZHCFWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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